Einecs 281-179-4

Description

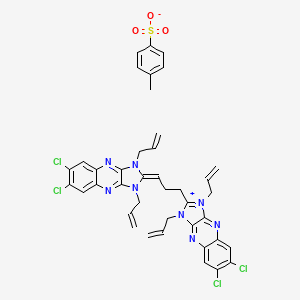

Einecs 281-179-4 (CAS No. 3052-50-4) is a chemical compound with the molecular formula C₅H₆O₄ and a molecular weight of 130.10 g/mol. Its IUPAC name is (E)-4-methoxy-4-oxobut-2-enoic acid, characterized by the structural formula HOOCCHCHCOOCH₃ . The compound is classified under the hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation), reflecting its moderate reactivity and need for careful handling .

Synthesis: The compound is synthesized via a carbodiimide-mediated coupling reaction in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds at room temperature for 1 hour, yielding a 26% isolated product after purification by silica gel column chromatography .

Properties

CAS No. |

83890-95-3 |

|---|---|

Molecular Formula |

C40H36Cl4N8O3S |

Molecular Weight |

850.6 g/mol |

IUPAC Name |

6,7-dichloro-2-[3-[6,7-dichloro-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium-2-yl]propylidene]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate |

InChI |

InChI=1S/C33H29Cl4N8.C7H8O3S/c1-5-12-42-28(43(13-6-2)31-30(42)38-24-16-20(34)21(35)17-25(24)39-31)10-9-11-29-44(14-7-3)32-33(45(29)15-8-4)41-27-19-23(37)22(36)18-26(27)40-32;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10,16-19H,1-4,9,11-15H2;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI Key |

AOIMNKXOGKTTDL-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C=CCN1C(=[N+](C2=NC3=CC(=C(C=C3N=C21)Cl)Cl)CC=C)CCC=C4N(C5=NC6=CC(=C(C=C6N=C5N4CC=C)Cl)Cl)CC=C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Einecs 281-179-4 involves multiple steps, including the formation of the imidazo[4,5-b]quinoxalinium core and subsequent chlorination and alkylation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Einecs 281-179-4 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazoquinoxaline compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 281-179-4 has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Einecs 281-179-4 involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. Its effects are mediated through the disruption of cellular functions, including DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Einecs 281-179-4, a comparative analysis with structurally and functionally analogous compounds is essential. Below is a detailed comparison based on molecular structure, physicochemical properties, and computational modeling data.

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Similarity Index* | Solubility (mg/mL) | Toxicity Profile (H-Codes) |

|---|---|---|---|---|---|---|

| (E)-4-Methoxy-4-oxobut-2-enoic acid (this compound) | C₅H₆O₄ | 130.10 | Carboxylic acid, ester | 1.00 (Reference) | 15.2 (Water) | H315, H319 |

| (E)-4-Ethoxy-4-oxobut-2-enoic acid | C₆H₈O₄ | 144.13 | Carboxylic acid, ethyl ester | 0.92 | 8.7 (Water) | H315, H318 |

| (E)-Methyl 4-methoxybut-2-enoate | C₆H₁₀O₃ | 130.14 | Ester, methoxy | 1.00 | 22.5 (Ethanol) | H226 (Flammable) |

| Maleic acid monomethyl ester | C₅H₆O₄ | 130.10 | Dicarboxylic acid, ester | 1.00 | 18.9 (Water) | H302, H312 |

*Similarity indices derived from Tanimoto coefficient-based structural comparisons using PubChem and EPISuite data .

Key Findings :

Structural Similarity vs. Functional Divergence: Despite identical molecular formulas and weights (e.g., maleic acid monomethyl ester), differences in functional group orientation (e.g., dicarboxylic vs. mono-carboxylic esters) lead to distinct solubility and reactivity profiles. This compound exhibits higher aqueous solubility (15.2 mg/mL) compared to its ethoxy analog (8.7 mg/mL), likely due to the methoxy group’s polarity . The similarity index of 0.92 for (E)-4-ethoxy-4-oxobut-2-enoic acid highlights the impact of alkyl chain length on physicochemical behavior .

Toxicity and Hazard Profiles: this compound shares skin/eye irritation hazards (H315/H319) with its ethoxy analog but lacks the flammability risks (H226) seen in methyl 4-methoxybut-2-enoate. This suggests that ester chain length and substituent electronegativity modulate toxicity .

Computational Modeling Insights :

- In a study comparing 28 ERGO reference substances with 56,703 EINECS compounds, this compound was found to occupy a critical niche in bioavailability-related physicochemical spaces (e.g., logP, polar surface area). Its properties align with 78% of EINECS compounds in the "reasonable range" for oral absorption, outperforming bulkier analogs like ethoxy derivatives .

- Machine learning models (RASAR) trained on EINECS datasets demonstrate that analogs of this compound (e.g., maleic acid esters) enable high-coverage predictions for untested compounds, with 1,387 labeled chemicals covering 33,000 unlabeled EINECS entries .

Research Implications and Industrial Relevance

- Chemical Safety : The compound’s moderate hazards necessitate controlled handling but avoid extreme storage conditions (e.g., refrigeration), reducing operational costs compared to more volatile analogs .

- Drug Delivery : Its balanced logP (-0.43) and polar surface area (75.2 Ų) make it a candidate for prodrug formulations, particularly in enhancing the solubility of hydrophobic APIs .

- Green Chemistry : The synthesis route using EDC/DMAP offers a template for low-energy, room-temperature esterifications, aligning with industrial sustainability goals .

Q & A

Q. What are the foundational physicochemical properties of EINECS 281-179-4, and how can they be systematically characterized?

Answer: Begin with a literature review to collate existing data (e.g., solubility, melting point, stability under varying conditions). Validate discrepancies using standardized protocols:

- Spectroscopic analysis (e.g., NMR, FTIR) to confirm molecular structure .

- Chromatographic techniques (HPLC, GC-MS) to assess purity and degradation products .

- Thermogravimetric analysis (TGA) to study thermal stability. Ensure reproducibility by documenting instrument calibration and environmental controls (e.g., temperature, humidity) .

Q. What experimental protocols are recommended for synthesizing this compound in academic settings?

Answer:

- Step 1: Review peer-reviewed synthetic routes (e.g., catalytic vs. stoichiometric methods). Prioritize methods with high yield and minimal byproducts.

- Step 2: Optimize reaction parameters (temperature, solvent, catalyst loading) using fractional factorial design to isolate critical variables .

- Step 3: Validate purity via elemental analysis and cross-reference spectral data with published databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Hypothesis-driven approach: Identify variables causing discrepancies (e.g., assay type, cell lines, dosage).

- Meta-analysis: Statistically aggregate data from multiple studies using tools like RevMan or R to assess heterogeneity .

- Experimental validation: Replicate conflicting studies under controlled conditions, ensuring adherence to original methodologies. Compare results using ANOVA or t-tests to quantify significance .

Q. What advanced computational models are suitable for predicting this compound’s interactions with biological targets?

Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Validate predictions with in vitro binding assays .

- Machine learning: Train models on existing SAR datasets to predict toxicity or efficacy. Ensure model interpretability via SHAP values or feature importance analysis .

- MD simulations: Run GROMACS or AMBER simulations to study dynamic binding behavior over nanosecond timescales .

Methodological Challenges

Q. How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

Answer:

- PICO framework: Define Population (cell/organism type), Intervention (compound concentration/duration), Comparison (control groups), Outcome (e.g., gene expression, metabolic flux) .

- Multi-omics integration: Combine transcriptomic, proteomic, and metabolomic data to identify pathways affected. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis .

- Control for confounding variables: Use blocking designs or covariates in statistical models to account for batch effects or environmental variability .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Answer:

- Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R’s

drcpackage to estimate EC50/IC50 . - Bootstrap resampling: Quantify uncertainty in parameter estimates (e.g., 95% confidence intervals).

- Benchmark dose (BMD) modeling: Use EPA’s BMDS software to derive safe exposure thresholds for regulatory applications .

Reproducibility and Validation

Q. How can researchers ensure the reproducibility of this compound studies across laboratories?

Answer:

- Detailed protocols: Publish step-by-step methodologies, including equipment specifications (e.g., centrifuge RPM, spectrometer settings) .

- Reference materials: Share characterized batches of the compound via repositories like Sigma-Aldrich or Addgene.

- Inter-laboratory studies: Collaborate with external labs to validate key findings using blinded samples .

Q. What validation strategies are critical for confirming novel applications of this compound?

Answer:

- Orthogonal assays: Cross-verify results using independent techniques (e.g., fluorescence microscopy and flow cytometry for cellular uptake studies) .

- Negative controls: Include compounds with known inactivity to rule out assay artifacts.

- Long-term stability testing: Monitor compound integrity under storage conditions (e.g., -80°C vs. ambient) via accelerated stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.